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molecular formula C10H13ClS B8689027 [(3-Chloro-2-methylpropyl)sulfanyl]benzene CAS No. 13012-61-8

[(3-Chloro-2-methylpropyl)sulfanyl]benzene

Cat. No. B8689027
M. Wt: 200.73 g/mol
InChI Key: QPLOEMDUXCIBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04065584

Procedure details

A mixture of 22 g (0.2 mol) of thiophenol and 37.7 g (0.22 mol) of 3-bromo-1-chloro-2-methylpropane in 200 ml of ethanol is stirred at 40° C and 40 ml (0.2 mol) of 5N sodium hydroxide solution is added dropwise. The mixture is stirred for a further 2 hours at 40° C and evaporated to dryness in vacuo, the residue is extracted with methylene chloride and the extract is washed with water, dried and evaporated in vacuo. 39 g (97%) of a yellow oil are obtained.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:9][CH:10]([CH3:13])[CH2:11][Cl:12].[OH-].[Na+]>C(O)C>[C:1]1([S:7][CH2:9][CH:10]([CH3:13])[CH2:11][Cl:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
37.7 g
Type
reactant
Smiles
BrCC(CCl)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
is stirred at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 2 hours at 40° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with methylene chloride
WASH
Type
WASH
Details
the extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC(CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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